molecular formula C10H18O3 B1583546 Ethyl 5,5-dimethyl-3-oxohexanoate CAS No. 5435-91-6

Ethyl 5,5-dimethyl-3-oxohexanoate

Cat. No. B1583546
CAS RN: 5435-91-6
M. Wt: 186.25 g/mol
InChI Key: PVBDWJORUZWRDN-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-3-oxohexanoate is a chemical compound with the molecular formula C10H18O3 . It has an average mass of 186.248 Da and a monoisotopic mass of 186.125595 Da .


Synthesis Analysis

The synthesis of Ethyl 5,5-dimethyl-3-oxohexanoate involves several steps. One method involves the reaction of 4,4-dimethylpentanone with sodium hydride in tetrahydrofuran, followed by the addition of diethyl carbonate . The reaction medium is heated at reflux for 5 hours, cooled, and hydrolyzed with distilled water. The tetrahydrofuran is then evaporated, and the residue is extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of Ethyl 5,5-dimethyl-3-oxohexanoate consists of 10 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . It has a density of 1.0±0.1 g/cm3, a boiling point of 213.5±8.0 °C at 760 mmHg, and a molar refractivity of 50.1±0.3 cm3 .


Physical And Chemical Properties Analysis

Ethyl 5,5-dimethyl-3-oxohexanoate has a density of 1.0±0.1 g/cm3, a boiling point of 213.5±8.0 °C at 760 mmHg, and a flash point of 81.4±18.5 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . Its LogP value is 2.48 .

Scientific Research Applications

Synthesis and Catalysis

Ethyl 5,5-dimethyl-3-oxohexanoate has been a subject of interest in the field of organic synthesis and catalysis. Research has explored its role in the formation of γ-Keto esters and the synthesis of other complex organic compounds. For instance, Ronsheim, Hilgenkamp, and Zercher (2003) investigated the formation of γ-Keto esters, such as Methyl 5,5‐Dimethyl‐4‐Oxohexanoate, from β-Keto esters, highlighting the compound's utility in organic synthesis (Ronsheim, Hilgenkamp, & Zercher, 2003).

Pharmaceutical Intermediates

In the pharmaceutical sector, Ethyl 5,5-dimethyl-3-oxohexanoate plays a significant role as an intermediate in the synthesis of statins, which are crucial for cholesterol management. Tararov, König, and Börner (2006) described the synthesis and hydrogenation of Ethyl 5,5-dimethyl-3-oxohexanoate as a precursor in statin production (Tararov, König, & Börner, 2006).

Bioreduction Studies

Ethyl 5,5-dimethyl-3-oxohexanoate has also been investigated in bioreduction studies. Ramos et al. (2011) conducted research on the bioreduction of ethyl 3-oxohexanoate, a related compound, to ethyl (R)-3-hydroxyhexanoate using various microorganism strains. This research highlights the potential of using biological systems for the reduction of similar keto esters (Ramos et al., 2011).

Reaction Mechanisms and Synthesis

Additional studies have focused on the reaction mechanisms involving Ethyl 5,5-dimethyl-3-oxohexanoate or related compounds. For example, Sato, Kurihara, and Inoue (1967) investigated the reaction of aliphatic ketones with α-cyano-α, β-unsaturated acid derivatives, which are closely related to Ethyl 5,5-dimethyl-3-oxohexanoate, shedding light on potential reaction pathways and synthesis methods (Sato, Kurihara, & Inoue, 1967).

Molecular Spectroscopy

Moreover, Vogt et al. (2013) studied two polymorphic forms of a compound structurally similar to Ethyl 5,5-dimethyl-3-oxohexanoate, using spectroscopic and diffractometric techniques. Their work contributes to the understanding of polymorphism in compounds related to Ethyl 5,5-dimethyl-3-oxohexanoate, which is crucial for the development of pharmaceutical and chemical products (Vogt et al., 2013).

Safety And Hazards

Ethyl 5,5-dimethyl-3-oxohexanoate is classified as a warning signal word. Its hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

ethyl 5,5-dimethyl-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-5-13-9(12)6-8(11)7-10(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBDWJORUZWRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281353
Record name ethyl 5,5-dimethyl-3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,5-dimethyl-3-oxohexanoate

CAS RN

5435-91-6
Record name 5435-91-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5,5-dimethyl-3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WJ Brouillette, AS Abuelyaman… - Organic preparations …, 1993 - Taylor & Francis
Carnitine (6) is important in mammalian systems as an acceptor (and donor) of acyl groups, which may vary in chain length from acetate to long chain fatty acids. Several carnitine …
Number of citations: 2 www.tandfonline.com
S Kumar, AA Sawant, RP Chikhale… - The Journal of …, 2016 - ACS Publications
A facile one-pot synthesis of 4-chloro or 4-bromonicotinic acid esters with optional 2- and 2,5-disubstitution on the pyridine ring has been developed from easily accessible enamino …
Number of citations: 20 pubs.acs.org

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